4-(1H-indol-3-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(1H-indol-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both an indole and a thiazole ring. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The thiazole ring, on the other hand, is a core structure in many bioactive molecules, including antibiotics and enzyme inhibitors .
Scientific Research Applications
4-(1H-indol-3-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The compound 4-(1H-indol-3-yl)-1,3-thiazol-2-amine is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in biological activities . These interactions can result in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological processes . For example, some indole derivatives have been reported to inhibit protein kinase C, a key regulator in inflammation . Other indole derivatives have been reported to be involved in the metabolism of tryptophan, an essential amino acid .
Result of Action
Indole derivatives in general have been reported to have a wide range of biological effects due to their interactions with various targets .
Action Environment
The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-1,3-thiazol-2-amine typically involves multi-component reactions. One common method is the condensation of indole-3-carbaldehyde with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiazole ring . The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Shares the indole ring but lacks the thiazole moiety.
Thiazole-2-amine: Contains the thiazole ring but lacks the indole structure.
4-(1H-indol-3-yl)-1,3-thiazole: Similar structure but without the amine group.
Uniqueness
4-(1H-indol-3-yl)-1,3-thiazol-2-amine is unique due to the combination of both indole and thiazole rings, which imparts a distinct set of chemical and biological properties. This dual-ring system allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-(1H-indol-3-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-11-14-10(6-15-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACIGHHWMWRYSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355536 |
Source
|
Record name | 4-(1H-indol-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22258-56-6 |
Source
|
Record name | 4-(1H-indol-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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